Pyrrolopyrimidin-Nukleoside und Nukleotiden

Pyrrolopyrimidine nucleosides and nucleotides represent a class of compounds with unique structural features, characterized by the fusion of pyrrole and pyrimidine rings. These molecules possess significant biological activities due to their specific interactions with various cellular targets. Pyrrolopyrimidine nucleosides are analogs of natural nucleosides but feature a modified sugar moiety and/or purine base structure, which can enhance potency, selectivity, or pharmacokinetic properties.

In drug discovery, pyrrolopyrimidine nucleotides have shown potential as therapeutic agents for diseases such as viral infections and cancer. Their ability to modulate key enzymatic processes makes them valuable in developing targeted therapies. The chemical synthesis of these compounds is complex but feasible using modern organic chemistry techniques. Furthermore, their stability, solubility, and bioavailability are critical factors that need careful consideration during the development process.

These unique structural features and biological activities make pyrrolopyrimidine nucleosides and nucleotides promising candidates for future pharmaceutical applications.

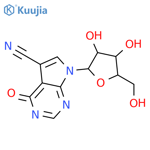

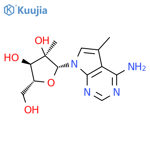

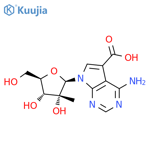

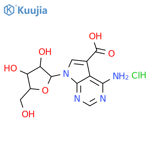

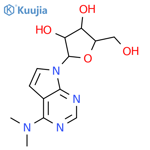

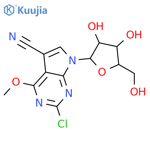

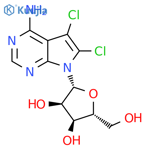

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

| 57071-59-7 | C12H16N6O5 |

|

| 57071-74-6 | C14H19N5O4S |

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carbooxamidoxime, 7-.β.-D-ribofuranosyl- | 57071-78-0 | C12H15N5O5 |

|

Jaspamycin | 22242-96-2 | C12H12N4O5 |

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-methyl-7-(2-C-methyl-b-D-ribofuranosyl)- | 443642-53-3 | C13H18N4O4 |

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-7-(2-C-methyl-b-D-ribofuranosyl)- | 443642-56-6 | C13H16N4O6 |

|

4-amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 21090-38-0 | C12H15ClN4O6 |

|

N,N-dimethyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20371-00-0 | C13H18N4O4 |

|

2-Chloro-4-methoxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 67971-21-5 | C13H13ClN4O5 |

|

5,6-dichloro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 78000-57-4 | C11H12Cl2N4O4 |

Verwandte Literatur

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte